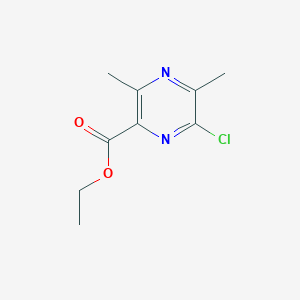

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

Description

Chemical Identity and Nomenclature

This compound is a substituted pyrazine derivative characterized by a complex substitution pattern on the aromatic heterocyclic ring system. The compound possesses the Chemical Abstracts Service registry number 1166827-48-0, providing a unique identifier for this specific molecular structure in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the positioning of each substituent on the pyrazine core.

The molecular formula of this compound is established as C₉H₁₁ClN₂O₂, indicating the presence of nine carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This composition results in a molecular weight of 214.65 grams per mole, making it a relatively compact heterocyclic structure suitable for various synthetic applications. The structural arrangement includes a pyrazine ring system with chloro substitution at position 6, methyl groups at positions 3 and 5, and an ethyl carboxylate functional group at position 2.

Table 1: Fundamental Chemical Properties of this compound

The structural characterization of this compound reveals important features regarding its chemical identity. The International Chemical Identifier code 1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3 provides a standardized representation of the molecular connectivity and stereochemistry. The compound maintains typical pyrazine aromatic character while incorporating diverse functional groups that influence its reactivity and physical properties. Storage requirements specify maintenance at temperatures between 2 and 8 degrees Celsius, indicating moderate stability under controlled conditions.

Historical Context in Pyrazine Derivative Research

The development of pyrazine chemistry traces its origins to the pioneering work of Laurent in 1844, who first synthesized a pyrazine derivative through the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile, initially naming the product "amarone". This foundational discovery marked the beginning of systematic investigation into nitrogen-containing six-membered aromatic heterocycles. The structural elucidation of pyrazine derivatives proved challenging for early researchers, with considerable debate surrounding the true nature of these compounds throughout the nineteenth century.

Significant progress in pyrazine nomenclature and structural understanding occurred in 1887 when two independent researchers, Mason and Wolff, proposed the term "pyrazine" to emphasize the analogy with pyridine chemistry. This nomenclature suggestion gained widespread acceptance within the scientific community, establishing the foundation for modern pyrazine chemistry terminology. The systematic approach to pyrazine nomenclature was further refined by Widman, who developed a comprehensive classification system for azines, categorizing six-membered rings containing two nitrogen atoms as diazines with specific positional designations.

The synthetic methodologies for pyrazine derivatives evolved significantly throughout the twentieth century, with notable contributions from various research groups. Jones discovered in 1949 a condensation pathway involving α-amino acid amides and 1,2-dicarbonyl compounds, providing a direct and convenient route to pyrazine derivatives with higher yields. This synthetic approach represented a substantial advancement in the field, enabling more efficient access to diversely substituted pyrazine compounds. The development of these synthetic methods laid the groundwork for the preparation of complex derivatives such as this compound.

Table 2: Key Historical Milestones in Pyrazine Chemistry Development

| Year | Researcher(s) | Contribution | Significance |

|---|---|---|---|

| 1844 | Laurent | First pyrazine synthesis | Foundation of pyrazine chemistry |

| 1876 | Staedel and Rugheimer | Structural proposal for pyrazine | Early structural understanding |

| 1887 | Mason and Wolff | "Pyrazine" nomenclature proposal | Modern naming convention |

| 1897 | Snape and Brooke | Structure confirmation | Definitive structural elucidation |

| 1949 | Jones | Condensation synthesis method | Efficient synthetic methodology |

The emergence of sophisticated analytical techniques in the latter half of the twentieth century enabled detailed characterization of pyrazine derivatives, including compounds with complex substitution patterns like this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy provided researchers with powerful tools for structural confirmation and purity assessment. These analytical advances facilitated the systematic study of structure-activity relationships within the pyrazine family, contributing to our understanding of how specific substitution patterns influence chemical and biological properties.

Significance in Heterocyclic Chemistry

This compound represents a significant advancement in heterocyclic chemistry due to its unique combination of functional groups and electronic properties. Pyrazine derivatives demonstrate remarkable versatility in synthetic applications, serving as valuable intermediates in the construction of more complex heterocyclic systems. The specific substitution pattern present in this compound, featuring both electron-withdrawing and electron-donating groups, creates opportunities for selective chemical transformations that are not readily achievable with simpler pyrazine derivatives.

The aromatic character of the pyrazine ring system contributes to the stability and reactivity profile of this compound, with the compound exhibiting typical aromatic stabilization energy similar to that observed in pyridine and benzene systems. The presence of two nitrogen atoms in para positions within the ring creates unique electronic effects, resulting in reduced basicity compared to pyridine due to the electron-withdrawing influence of the additional nitrogen atom. This electronic configuration influences the reactivity of the compound toward various electrophilic and nucleophilic reagents, making it a valuable synthetic intermediate.

The carboxylate functionality in this compound provides additional synthetic utility, enabling participation in ester hydrolysis, amidation, and reduction reactions. The ethyl ester group can be selectively modified while preserving the pyrazine ring system, allowing for the synthesis of related compounds with different functional group profiles. The chloro substituent at position 6 offers opportunities for nucleophilic aromatic substitution reactions, providing access to a diverse array of derivatives through systematic functional group transformations.

Table 3: Functional Group Reactivity Profile of this compound

| Functional Group | Position | Reaction Type | Synthetic Utility |

|---|---|---|---|

| Ethyl Carboxylate | Position 2 | Hydrolysis, Amidation, Reduction | High versatility |

| Chloro Substituent | Position 6 | Nucleophilic Aromatic Substitution | Excellent leaving group |

| Methyl Groups | Positions 3,5 | Electrophilic Substitution | Moderate reactivity |

| Pyrazine Ring | Core Structure | Coordination, π-interactions | Aromatic stability |

Contemporary research in heterocyclic chemistry increasingly recognizes the importance of pyrazine derivatives in developing novel synthetic methodologies and exploring biological activity. The pharmaceutical industry has identified numerous pyrazine-containing compounds with therapeutic potential, including anti-tuberculosis agents, antiviral compounds, and neurological disorder treatments. The structural framework represented by this compound provides a versatile platform for medicinal chemistry optimization, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

The significance of this compound extends beyond traditional synthetic chemistry applications to include coordination chemistry and materials science. Pyrazine derivatives function effectively as ligands in metal coordination complexes, contributing to the development of novel catalytic systems and functional materials. The combination of nitrogen donor atoms and diverse substituents in this compound creates opportunities for selective metal binding and the formation of well-defined coordination architectures with potential applications in catalysis and materials chemistry.

Properties

IUPAC Name |

ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBCMKKGZWCMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from 3,5-dimethylpyrazine, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Esterification: The carboxylate group can be introduced through esterification reactions. This involves reacting the chlorinated pyrazine with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrazine ring or the substituents.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products:

Substitution Products: Depending on the nucleophile, products such as ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate can be formed.

Oxidation Products: Oxidation can yield compounds like ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.

Hydrolysis Products: Hydrolysis results in the formation of 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active pyrazine derivatives.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate depends on its specific application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The chlorine and ester groups play a crucial role in binding to the active sites of target proteins.

Material Properties: In material science, the electronic properties of the pyrazine ring contribute to the compound’s ability to conduct electricity or emit light.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Key structural analogs are identified based on substituent patterns and similarity scores (Table 1).

Table 1: Structural Comparison of Ethyl 6-Chloro-3,5-Dimethylpyrazine-2-Carboxylate with Analogs

| Compound Name | Substituents | Similarity Score | Molecular Formula | Key Differences |

|---|---|---|---|---|

| Ethyl 6-chloropyrazine-2-carboxylate | Cl (C6), COOEt (C2) | 0.83 | C₇H₇ClN₂O₂ | Lacks methyl groups at C3/C5 |

| Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Cl (C5, C6), NH₂ (C3), COOEt (C2) | 0.73 | C₇H₇Cl₂N₃O₂ | Amino group at C3, additional Cl |

| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Cl (C6), NH₂ (C3, C5), COOMe (C2) | N/A | C₆H₇ClN₄O₂ | Amino groups replace methyl groups |

| 3,5-Dichloro-6-ethylpyrazine-2-carboxamide | Cl (C3, C5), C2H5 (C6), CONH₂ (C2) | 0.81 | C₇H₇Cl₂N₃O | Carboxamide replaces ester |

Key Observations:

- Ethyl 6-chloropyrazine-2-carboxylate (similarity 0.83) shares the core pyrazine-2-carboxylate structure but lacks methyl groups at C3/C5, reducing steric hindrance and altering reactivity .

- Methyl vs. Ethyl groups : The target compound’s 3,5-dimethyl groups increase lipophilicity compared to analogs with smaller substituents, influencing solubility and pharmacokinetics.

Physicochemical Properties

- Lipophilicity: The 3,5-dimethyl groups increase logP compared to non-methylated analogs, improving membrane permeability but reducing aqueous solubility.

- Stability: Chloro and methyl groups may enhance thermal stability, as seen in related halogenated pyrazines like S-2720 (a dihydroquinoxaline derivative) .

Biological Activity

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate is a pyrazine derivative that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of approximately 214.65 g/mol. The compound features a pyrazine ring with chlorine and ethyl groups, alongside two methyl substituents, which enhance its chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

- Antioxidant Properties : The compound has shown potential antioxidant activity, which could be beneficial in protecting cells from oxidative stress.

- Pharmacological Applications : this compound is being explored for its potential use in medicinal chemistry as a building block for synthesizing pharmaceuticals with antimicrobial and anticancer activities.

Study on Antimicrobial Properties

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging between 50-200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Bacillus subtilis | 50 |

This study highlights the potential of this compound as an antimicrobial agent.

Research on Antioxidant Activity

A separate investigation focused on the antioxidant capacity of this compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These results suggest that higher concentrations of the compound correlate with increased antioxidant activity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of pyrazine derivatives often involves condensation reactions of diaminopropane with diketones or esters (e.g., 2,3-pentanedione), followed by halogenation and esterification steps. For example, analogous compounds like 2-ethyl-3,5-dimethylpyrazine isomers are synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione, followed by dehydrogenation . To optimize yield, reaction parameters such as temperature (100–120°C), solvent polarity (ethanol or DMF), and catalyst (e.g., piperidine) should be systematically varied. Purification via column chromatography (hexane:ethyl acetate gradients) or recrystallization ensures purity. Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- NMR : The ester carbonyl (C=O) typically resonates at δ 165–170 ppm in NMR. Chlorine substitution on the pyrazine ring deshields adjacent carbons, causing distinct splitting in NMR (e.g., aromatic protons at δ 8.0–8.5 ppm). Methyl groups on the pyrazine ring appear as singlets (δ 2.5–2.8 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) should exhibit a molecular ion peak [M] matching the molecular weight (e.g., CHClNO, MW 226.65). Fragmentation patterns include loss of ethyl (–45 amu) or chlorine (–35 amu) groups. For isomers, GC-MS with reference libraries (e.g., NIST) aids differentiation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the chlorine atom’s electron-withdrawing effect lowers the LUMO energy at the pyrazine ring, favoring nucleophilic aromatic substitution. Solvent effects (PCM model) and global reactivity descriptors (electrophilicity index, hardness) should be computed to predict regioselectivity. Software like Gaussian or ORCA is recommended, with validation via experimental kinetic data .

Q. What strategies resolve contradictions in crystallographic data for this compound, particularly when experimental unit cell parameters deviate from computational predictions?

- Methodological Answer : Discrepancies may arise from crystal packing effects or solvent inclusion. Use single-crystal X-ray diffraction (SHELX-2018) to refine structures, applying restraints for thermal parameters and hydrogen bonding. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous pyrazines. If deviations persist, re-evaluate computational models (e.g., including dispersion corrections in DFT) .

Q. How can researchers design derivatives of this compound for antimicrobial activity studies, and what in vitro assays are suitable for preliminary screening?

- Methodological Answer : Modify the ester group (e.g., hydrolyze to carboxylic acid) or introduce substituents (e.g., sulfonamides) at the 3,5-dimethyl positions. For bioactivity screening, use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with cytotoxicity assays (MTT on HEK-293 cells) to assess selectivity. Molecular docking (AutoDock Vina) against bacterial enzyme targets (e.g., dihydrofolate reductase) can prioritize candidates .

Data Analysis and Conflict Resolution

Q. How should researchers address conflicting NMR data indicating unexpected proton environments in this compound?

- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Perform variable-temperature NMR to detect dynamic processes. Compare experimental - HSQC spectra with DFT-predicted shifts. For solvent artifacts, re-purify the compound via preparative HPLC and re-acquire spectra in deuterated DMSO or CDCl .

Q. What experimental and computational approaches validate the stereochemical purity of synthetic intermediates in this compound synthesis?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) to separate enantiomers. Circular Dichroism (CD) spectroscopy can confirm absolute configuration. For computational validation, compare experimental optical rotation with values predicted by quantum mechanical methods (e.g., TDDFT) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.